molecular formula C25H22Si B11945604 Diphenyl(diphenylmethyl)silane CAS No. 30274-67-0

Diphenyl(diphenylmethyl)silane

Cat. No.: B11945604
CAS No.: 30274-67-0
M. Wt: 350.5 g/mol
InChI Key: STCKELCUXJCAHW-UHFFFAOYSA-N
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Description

Diphenyl(diphenylmethyl)silane is an organosilicon compound with the molecular formula C25H22Si It is a derivative of silane, where the silicon atom is bonded to two phenyl groups and one diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(diphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with diphenylsilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(diphenylmethyl)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in various organic transformations.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds and silanes.

    Substitution: Halogenated silanes and other substituted derivatives.

Scientific Research Applications

Diphenyl(diphenylmethyl)silane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.

    Biology: The compound is explored for its potential in modifying biomolecules and creating biocompatible materials.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of diphenyl(diphenylmethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom, bonded to phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization allows for efficient transfer of hydride ions to the target molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Similar in structure but lacks the diphenylmethyl group.

    Dimethylphenylsilane: Contains methyl groups instead of phenyl groups.

    Triphenylsilane: Has three phenyl groups attached to the silicon atom.

Uniqueness

Diphenyl(diphenylmethyl)silane is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

30274-67-0

Molecular Formula

C25H22Si

Molecular Weight

350.5 g/mol

IUPAC Name

benzhydryl(diphenyl)silane

InChI

InChI=1S/C25H22Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H

InChI Key

STCKELCUXJCAHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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